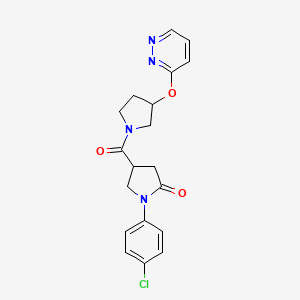
1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
- A study reported the synthesis of novel pyridine and fused pyridine derivatives, emphasizing their in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds demonstrated moderate to good binding energies, suggesting potential for targeted therapeutic applications (Flefel et al., 2018).
Antioxidant Properties
- Another research synthesized new derivatives similar in structure, focusing on their antioxidant properties. This study highlights the potential of such compounds in developing treatments or supplements with antioxidant benefits (Bekircan et al., 2008).
Antiviral Evaluations
- In the field of antiviral research, specific derivatives have been synthesized and evaluated for their potential antiviral properties. This suggests a direction for future research into novel antiviral agents (Sayed & Ali, 2007).
Spectroscopic Characterization
- Spectroscopic characterization of related compounds provides insights into their structural and electronic properties, which is vital for understanding their potential applications in various scientific fields (Amirnasr et al., 2001).
Antimicrobial and Antioxidant Agents
- The focus on synthesizing new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents illustrates the broad spectrum of potential therapeutic uses of these compounds (H. et al., 2015).
Antifungal Activity
- Synthesis of novel compounds containing a pyrazolo(4,3-e)(1,2,4)triazolo(1
,5-a)pyridine-5-carbonitrile was explored for their potential antifungal activity, which is critical in the development of new antifungal drugs (Ibrahim et al., 2008).
Anticonvulsant Drugs
- Research into the structural and electronic properties of certain anticonvulsant drugs, which include similar structural motifs, provides valuable insights for designing more effective anticonvulsant medications (Georges et al., 1989).
Synthesis and Reactions for Medicinal Compounds
- The synthesis of pyrrolin-2-ones, which bear resemblance in their structural framework, demonstrates the potential in creating useful adducts for medicinal compounds and agrochemicals (Ghelfi et al., 2003).
Anticancer and Antimicrobial Agents
- The study on the synthesis and molecular docking of new oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents further underscores the versatility of these compounds in addressing significant health challenges (Katariya et al., 2021).
Efficient Synthesis of Heterocycles
- Research into novel synthetic methods for benzannelated and 1-(2-arylethenyl) heterocycles provides a foundation for efficient and diverse drug synthesis, highlighting the importance of such compounds in pharmaceutical development (Katritzky et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c20-14-3-5-15(6-4-14)24-11-13(10-18(24)25)19(26)23-9-7-16(12-23)27-17-2-1-8-21-22-17/h1-6,8,13,16H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYNBHMWZTTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

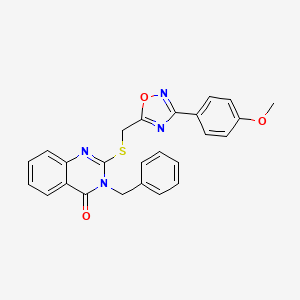

![7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2761507.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)
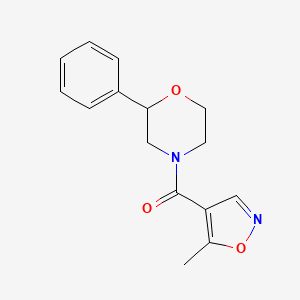
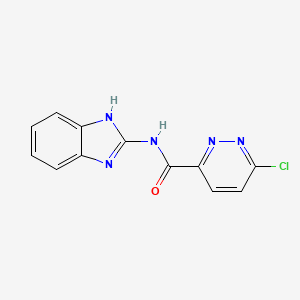
![N-(1-benzylpiperidin-4-yl)-3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2761514.png)
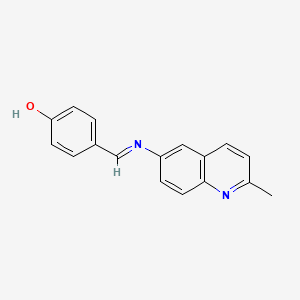
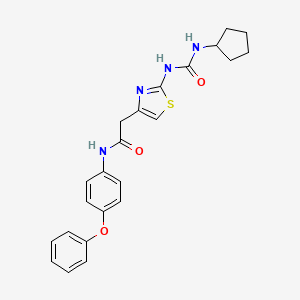
![5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2761518.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2761519.png)
![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)
